Diethyl 4-(diphenylamino)benzylphosphonate
Overview
Description
Synthesis Analysis
The organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . The new synthetic pathway toward 1,2-bis (4- ( (diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product (from 1% to 38%) .Molecular Structure Analysis
The molecular formula of Diethyl 4-(diphenylamino)benzylphosphonate is C23H26NO3P . The molecular weight is 395.4 g/mol .Chemical Reactions Analysis
The impact of substituent at phenyl ring of diethyl benzylphosphonate derivatives on cytotoxic activity was studied .Physical And Chemical Properties Analysis
Diethyl 4-(diphenylamino)benzylphosphonate has a molecular weight of 395.4 g/mol . It has a XLogP3-AA of 4.9, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . It has nine rotatable bonds . Its topological polar surface area is 38.8 Ų .Scientific Research Applications
Coordination Properties in Metal Complexes
Diethyl 4-(diphenylamino)benzylphosphonate and its derivatives exhibit significant coordination properties in forming complexes with metals like palladium (Pd) and platinum (Pt). This is particularly notable in the context of catalysis. The phosphonated triphenylphosphine derivatives have been characterized for their potential use in aqueous or biphasic catalysis due to their solubility in aqueous solutions (Rohlík et al., 2006).
Synthesis of Amino-Substituted Benzylphosphonates
This chemical has been utilized in the synthesis of α-amino-substituted benzylphosphonic acids, which are intermediates in the production of phosphorus peptide synthesis. This synthesis pathway includes the reaction of diethyl phosphoramide with substituted benzaldehyde and triphenyl phosphite, indicating the compound's utility in complex organic synthesis processes (Chengye & You-Mao, 1986).
Preparation of Other Phosphonate Derivatives
Research has demonstrated the use of diethyl 4-(diphenylamino)benzylphosphonate in preparing various phosphonate derivatives. These derivatives have applications ranging from potential antithrombotic properties to acting as intermediates in other chemical syntheses (Green et al., 1994).
Role in Corrosion Inhibition
Studies have shown the effectiveness of certain derivatives of diethyl 4-(diphenylamino)benzylphosphonate as corrosion inhibitors, particularly for mild steel in acidic environments. These inhibitors operate through adsorption on metallic surfaces and have been examined using both experimental and theoretical methods (Gupta et al., 2017).
Safety And Hazards
Future Directions
Several newly synthesized organophosphonates were tested as new potential antimicrobial drugs on model Escherichia coli bacterial strains (K12 and R2-R3). These compounds are highly specific for pathogenic E. coli strains based on the model strains used and may be engaged in the future as new substitutes for commonly used antibiotics, which is especially important due to the increasing resistance of bacteria to various drugs and antibiotics .
properties
IUPAC Name |
4-(diethoxyphosphorylmethyl)-N,N-diphenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26NO3P/c1-3-26-28(25,27-4-2)19-20-15-17-23(18-16-20)24(21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-18H,3-4,19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQDRLMUWHVRBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438756 | |
Record name | Diethyl {[4-(diphenylamino)phenyl]methyl}phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-(diphenylamino)benzylphosphonate | |
CAS RN |
126150-12-7 | |
Record name | Diethyl {[4-(diphenylamino)phenyl]methyl}phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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